molecular formula C9H17BrO B2409966 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane CAS No. 1505987-56-3

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane

Cat. No.: B2409966
CAS No.: 1505987-56-3
M. Wt: 221.138
InChI Key: FQOXUQMZKUPLIC-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific synthesis route can vary depending on the structure of the precursor molecule and the desired bromomethyl compound .


Molecular Structure Analysis

Bromomethyl compounds typically have a tetrahedral geometry around the carbon atom to which the bromine atom is attached . The exact molecular structure can vary depending on the other groups attached to the carbon atom .


Chemical Reactions Analysis

Bromomethyl compounds are often used as intermediates in organic synthesis due to their reactivity. They can undergo various types of reactions, including substitution reactions and coupling reactions .


Physical and Chemical Properties Analysis

Bromomethyl compounds are typically colorless and nonflammable . Their physical and chemical properties can vary depending on the specific compound and its structure .

Scientific Research Applications

Atmospheric Breakdown Chemistry of 2,2,5,5-Tetramethyloxolane

Mapelli et al. (2022) explored the atmospheric chemistry of 2,2,5,5-tetramethyloxolane, a promising "green" solvent. They found that its reaction with OH radicals proceeds at a rate slower than predicted, possibly due to steric hindrance from methyl substituents. This research indicates that 2,2,5,5-tetramethyloxolane is a less problematic volatile organic compound compared to toluene, with an estimated atmospheric lifetime of approximately 3 days (Mapelli et al., 2022).

Solvation Power of 2,2,5,5-Tetramethyloxolane vs. Toluene

Byrne et al. (2019) conducted a comparison of the solvation power of 2,2,5,5-tetramethyloxolane and toluene. Their study highlighted differences in the interaction with protic solutes, revealing new possibilities for this solvent's application in liquid-liquid extraction and natural product isolation (Byrne et al., 2019).

Greenness Assessment and Bio-Based Production of 2,2,5,5-Tetramethyloxolane

Byrne et al. (2021) assessed the greenness of various bio-based routes for producing 2,2,5,5-tetramethyloxolane. They demonstrated a bio-based synthesis pathway from methyl levulinate and confirmed its significant bio-based carbon content, emphasizing its potential as a greener solvent alternative (Byrne et al., 2021).

Synthesis of Brominated Organic Compounds

Mekonnen et al. (2009) detailed synthetic procedures for brominated organic compounds, including those derived from 2-bromomethyl-2-vinyl-1,3-dioxolane. This work contributes to the broader understanding of synthetic routes involving bromomethylated intermediates (Mekonnen et al., 2009).

Nanoparticle Synthesis Using Bromomethylated Compounds

Fischer et al. (2013) used bromomethylated compounds in the synthesis of emission-tuned nanoparticles. Their work showcases the application of these compounds in creating functional materials with specific optical properties (Fischer et al., 2013).

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause skin burns and eye damage, and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

3-(bromomethyl)-2,2,5,5-tetramethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXUQMZKUPLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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